molecular formula C13H14BNO4S B13870301 [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid

[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid

Cat. No.: B13870301
M. Wt: 291.1 g/mol
InChI Key: YIENXKWHPYORCK-UHFFFAOYSA-N
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Description

[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Mechanism of Action

The mechanism of action of [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid apart from similar compounds is its unique combination of a boronic acid moiety with a benzenesulfonamido group. This structure imparts specific chemical properties that make it particularly useful in applications requiring reversible covalent bonding with diols and other nucleophiles.

Properties

Molecular Formula

C13H14BNO4S

Molecular Weight

291.1 g/mol

IUPAC Name

[5-(benzenesulfonamido)-2-methylphenyl]boronic acid

InChI

InChI=1S/C13H14BNO4S/c1-10-7-8-11(9-13(10)14(16)17)15-20(18,19)12-5-3-2-4-6-12/h2-9,15-17H,1H3

InChI Key

YIENXKWHPYORCK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C)(O)O

Origin of Product

United States

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